molecular formula C19H25ClN2OS B2436326 (E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide CAS No. 2035007-34-0

(E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide

Cat. No. B2436326
CAS RN: 2035007-34-0
M. Wt: 364.93
InChI Key: XXERZARCKDELAV-AATRIKPKSA-N
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Description

(E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C19H25ClN2OS and its molecular weight is 364.93. The purity is usually 95%.
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Scientific Research Applications

Polymer and Material Science

(E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide, a compound closely related to piperidinyl acrylamide monomers, is significant in the field of polymer and material science. These compounds are integral in the preparation of redox-active polymers due to their unique structural properties. The structures typically exhibit an acrylamide group linked to a piperidinyl chair, forming hydrogen bonds crucial for their packing arrangements. This characteristic is essential for designing advanced materials with specific properties (Goswami et al., 2015).

Anticancer and Antibacterial Research

Compounds structurally similar to (E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide show potential in anticancer and antibacterial research. Such compounds have been tested for their efficacy against various cancer cell lines and bacterial strains, showing promising results. The mechanism and selectivity of these reactions are key areas of investigation, providing insights into novel therapeutic approaches (Bondock & Gieman, 2015).

Molecular Interaction Studies

In molecular interaction studies, compounds like (E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide play a crucial role. They are used to understand binding interactions with specific receptors, aiding in the development of targeted molecular therapies. Such studies involve analyzing conformations and constructing three-dimensional quantitative structure-activity relationship (QSAR) models, which are fundamental in drug design (Shim et al., 2002).

Corrosion Inhibition

In the field of corrosion science, derivatives of (E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide have been explored for their potential as corrosion inhibitors. These compounds exhibit significant inhibitory actions on metal surfaces, particularly in acidic environments, making them valuable for industrial applications (Baskar et al., 2014).

Maillard Reaction Products

In food chemistry, related compounds are studied for their role as Maillard reaction products, which are important in understanding the flavor and color development in cooked foods. These studies involve exploring the formation and reactivity of compounds like piperidine, which can lead to the development of unique flavors and aromas (Nikolov & Yaylayan, 2010).

Herbicidal Activity

Compounds structurally similar to (E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide have also been investigated for their potential as herbicides. They show promising herbicidal activities, contributing to the development of new classes of agricultural chemicals (Wang et al., 2004).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2OS/c20-18-4-2-1-3-16(18)5-6-19(23)21-13-15-7-10-22(11-8-15)17-9-12-24-14-17/h1-6,15,17H,7-14H2,(H,21,23)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXERZARCKDELAV-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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